
1-(6-Methylpyridin-3-yl)-1,2-ethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-methylpyridin-3-yl)ethane-1,2-diol is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an ethane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridin-3-yl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-3-carbaldehyde with ethylene glycol in the presence of a catalyst. This reaction typically occurs under reflux conditions and may require an acid catalyst to facilitate the formation of the diol .
Industrial Production Methods
Industrial production of 1-(6-methylpyridin-3-yl)ethane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
1-(6-methylpyridin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(6-methylpyridin-3-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(6-methylpyridin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione
- 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Uniqueness
1-(6-methylpyridin-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern and the presence of the ethane-1,2-diol moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill .
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-(6-methylpyridin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-3-7(4-9-6)8(11)5-10/h2-4,8,10-11H,5H2,1H3 |
InChI 键 |
FTZFWZMMLSUGTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


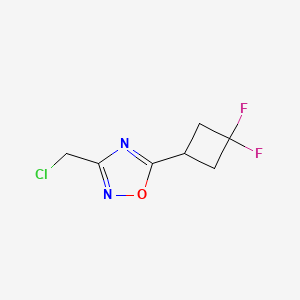
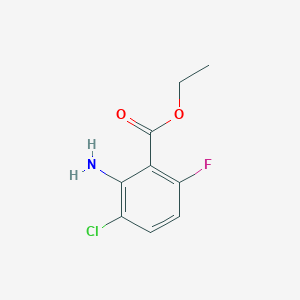
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
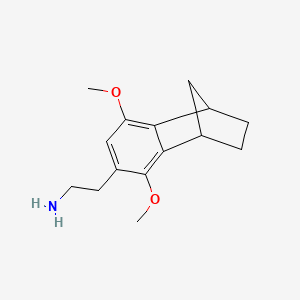
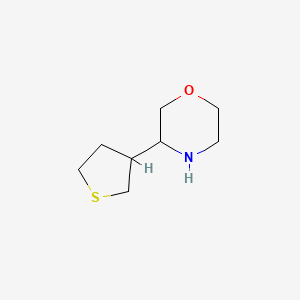
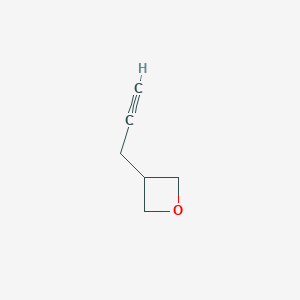
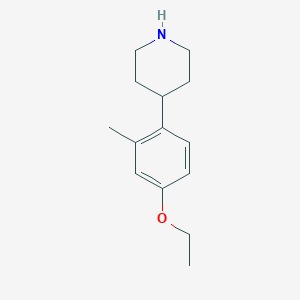
![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
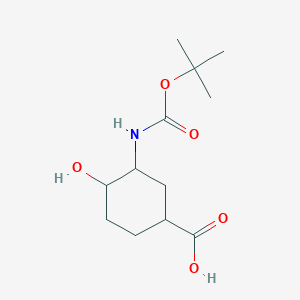
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)



